molecular formula C14H15ClN2O5S B2955161 Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 318247-35-7

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2955161
CAS No.: 318247-35-7
M. Wt: 358.79
InChI Key: FYJXOMLVELCADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (DCTD) is a novel compound that has recently been developed for use in scientific research. It is a type of carboxylic acid ester, a class of compounds that are used in a variety of applications, including pharmaceuticals and chemical synthesis. DCTD has several unique properties that make it an attractive option for use in a variety of scientific research applications. The purpose of

Scientific Research Applications

Synthesis and Derivatives

Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate and related compounds have been explored for their synthetic utility in creating nitrogen-bridged heterocycles and thiazole derivatives. For example, dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates were prepared through reactions involving various thiocarbonylmethylides and thiophene-thiolates, which upon thermolysis yielded thiazole derivatives (A. Kakehi, S. Ito, M. Mitani, M. Kanaoka, 1994). Similarly, thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups were synthesized, demonstrating a new pathway to these compounds, which are analogs of penicillamine (M. W. Nötzel, T. Labahn, M. Es-Sayed, A. Meijere, 2001).

Catalysis

In catalysis, this compound derivatives have been implicated in the methoxycarbonylation of aryl chlorides, facilitated by palladium complexes, showcasing their potential in carbon-oxygen bond-forming reactions (Cristina Jiménez-Rodríguez, G. Eastham, D. Cole-Hamilton, 2005).

Photocatalysis and Hydrogen Production

These compounds also find applications in photocatalysis and hydrogen production, as demonstrated by research involving ruthenium complexes for the photochemical reduction of CO2 to formate, where derivatives served as intermediate species or catalysts (R. N. Sampaio, D. Grills, D. Polyansky, D. Szalda, E. Fujita, 2019).

Antimicrobial Agents

The antimicrobial potential of thiazole derivatives incorporating pyridine moieties, synthesized from related compounds, has been explored, showing promising antibacterial and antifungal activities, highlighting their therapeutic potential (Rizk E. Khidre, I. Radini, 2021).

Organic Synthesis and Solid-State Structures

Research into the synthesis and solid-state structures of related dicarboxylates has provided insights into molecular conformations and potential applications in material science and organic synthesis (M. Pomerantz, A. Amarasekara, H. V. Rasika Dias, 2002).

Properties

IUPAC Name

dimethyl 3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S/c1-21-12(18)10-7-23-11(13(19)22-2)17(10)14(20)16-9-5-3-8(15)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXOMLVELCADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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